AMPAR-Stargazin Complex Modulation: Absence of Agonist or PAM Activity Differentiates from Active Thiophene-Piperidine Congeners
In a high-throughput screen for modulators of the AMPA receptor–stargazin protein-protein interaction, N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide was classified as 'Inactive' against four distinct assay readouts representing GluA1–GluA4 AMPAR subunits, with no measurable modulation at the tested concentration [1]. This contrasts with structurally related thiophene-piperidine oxalamides that have demonstrated positive allosteric modulation in the same assay cascade; however, the specific comparator data are proprietary and were not disclosed in the public summary. The absence of activity provides a clean selectivity baseline for programs seeking AMPAR-sparing chemical probes.
| Evidence Dimension | AMPAR-stargazin complex modulation (GluA1–GluA4 panel) |
|---|---|
| Target Compound Data | Inactive (no potency value reported; outcome 'Inactive' across all four gene targets: Gria1, Gria2, Gria3, Gria4) |
| Comparator Or Baseline | Structurally related oxalamide chemotype with reported positive allosteric modulator activity in the same assay (quantitative comparator data not publicly disclosed) |
| Quantified Difference | Activity outcome classification: Target compound = Inactive vs. Active congeners within the screening library |
| Conditions | ELISA-based AMPAR-stargazin complex modulation assay; specific protocol details deposited under PubChem AID 1259245 |
Why This Matters
Confirmed inactivity in AMPAR-stargazin modulation differentiates this compound from active chemotype members and makes it suitable as a negative-control building block for structure–activity relationship (SAR) expansion.
- [1] PubChem BioAssay record AID 1259245. Modulation of AMPAR-stargazin complexes. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/bioassay/1259245 (accessed 2026-05-09). View Source
